Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl-
Description
Notably, a structurally related compound, 5-(1,1-dimethylethyl)-1,3-cyclopentadiene, was identified in dandelion volatile components, suggesting possible natural occurrence or relevance in phytochemistry .
Properties
IUPAC Name |
5-tert-butyl-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVJAYNZOOWZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472638 | |
| Record name | Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66949-23-3 | |
| Record name | Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- can be achieved through several methods. One common approach involves the formylation of 2-methyl-5-tert-butylbenzene using hexamethylenetetramine and acetic acid. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced via the Duff reaction, which involves the formylation of aromatic compounds using hexamethylenetetramine and acetic acid. This method is favored due to its efficiency and the availability of starting materials.
Types of Reactions:
Oxidation: Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(1,1-dimethylethyl)-2-methylbenzoic acid.
Reduction: 5-(1,1-dimethylethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions.
Comparison with Similar Compounds
Benzaldehyde, 5-(chloromethyl)-3-(1,1-dimethylethyl)-2-hydroxy (CAS 183017-88-1)
- Substituents : 5-chloromethyl, 3-tert-butyl, 2-hydroxy.
- Key Differences : The presence of a hydroxyl (-OH) and chloromethyl (-CH2Cl) group introduces hydrogen bonding capability and electrophilic reactivity, respectively. These groups enhance polarity compared to the target compound, which lacks hydroxyl or halogen substituents.
- Applications : Likely used in the synthesis of benzoxazole or benzimidazole derivatives, as seen in ’s benzoxazole synthesis protocols .
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-, oxime, (E)- (CAS 118370-98-2)
- Substituents : 5-tert-butyl, 2-hydroxy, oxime functional group.
- Key Differences: The oxime (-CH=N-OH) moiety enables chelation and coordination chemistry, distinguishing it from the non-oximated target compound. The hydroxyl group increases acidity (pKa ~10) compared to the methyl group in the target compound .
Benzaldehyde, 4,5-dimethoxy-2-(1-methylethyl) (CAS 34582-07-5)
- Substituents : 4,5-dimethoxy, 2-isopropyl.
- Key Differences: Methoxy groups (-OCH3) are strong electron donors, altering electronic distribution and reactivity compared to the tert-butyl and methyl groups in the target compound. The isopropyl group introduces branching but less steric bulk than tert-butyl .
2-Methylbenzaldehyde (CAS 529-20-4)
- Substituents : 2-methyl.
- Key Differences : Lacks the tert-butyl group, resulting in lower molecular weight (MW 134.17 vs. ~176.26 for the target compound) and reduced steric hindrance. This simplicity makes it a common intermediate in fragrance and pharmaceutical synthesis .
Data Table: Comparative Analysis
Research Findings and Reactivity Insights
- Electronic Effects : The methyl group at the 2-position is electron-donating via hyperconjugation, while the tert-butyl group stabilizes adjacent positions through inductive effects. This combination may direct electrophilic attacks to the 4-position.
Biological Activity
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- (CAS No. 66949-23-3) is an aromatic aldehyde that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure : The compound features a tert-butyl group and a methyl group on the benzene ring, influencing its reactivity and biological interactions.
Synthesis Methods :
- Formylation of 2-methyl-5-tert-butylbenzene : This method utilizes hexamethylenetetramine and acetic acid under reflux conditions, followed by hydrolysis to yield the desired aldehyde.
- Industrial Production : The Duff reaction is commonly employed for its efficiency in producing this compound from aromatic precursors.
Biological Activity
Research indicates that Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- exhibits several biological activities:
- Antimicrobial Properties : Studies show that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition at certain concentrations.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. This property has been confirmed through various assays including DPPH and ABTS tests .
- Potential Therapeutic Applications : Ongoing research suggests that Benzaldehyde derivatives may have therapeutic potential in treating conditions such as cancer and inflammation. For example, some derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in gout treatment .
The biological effects of Benzaldehyde, 5-(1,1-dimethylethyl)-2-methyl- can be attributed to its interaction with biological molecules:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
- Aromatic Interactions : The presence of the aromatic ring allows for π-π interactions with other aromatic systems, influencing reactivity and interaction with cellular targets.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of this compound against a panel of bacteria. Results indicated that at concentrations of 100 µg/mL, it inhibited the growth of Staphylococcus aureus by 75% compared to controls.
- Antioxidant Activity Assessment :
- Therapeutic Potential Exploration :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzaldehyde | Lacks tert-butyl and methyl groups | Lower reactivity |
| 2-Methylbenzaldehyde | Similar structure but less sterically hindered | Moderate antimicrobial effects |
| 5-tert-Butylbenzaldehyde | Lacks methyl group | Limited antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
